molecular formula C9H11ClO2 B14740924 2-(4-Chlorophenyl)propane-2-peroxol CAS No. 3077-67-6

2-(4-Chlorophenyl)propane-2-peroxol

Cat. No.: B14740924
CAS No.: 3077-67-6
M. Wt: 186.63 g/mol
InChI Key: CWORPTCGUKZFAG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)propane-2-peroxol is an organic compound that belongs to the class of peroxides. It is characterized by the presence of a peroxide functional group (-OOH) attached to a propane backbone, with a 4-chlorophenyl substituent on the second carbon atom. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)propane-2-peroxol can be achieved through the following steps:

    Starting Material: The synthesis begins with 4-chlorophenylacetone.

    Hydroperoxidation: The key step involves the hydroperoxidation of 4-chlorophenylacetone using hydrogen peroxide (H₂O₂) in the presence of an acid catalyst such as sulfuric acid (H₂SO₄). The reaction is typically carried out at low temperatures to prevent decomposition of the peroxide.

    Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale hydroperoxidation processes. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)propane-2-peroxol undergoes various chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.

    Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

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Properties

CAS No.

3077-67-6

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

1-chloro-4-(2-hydroperoxypropan-2-yl)benzene

InChI

InChI=1S/C9H11ClO2/c1-9(2,12-11)7-3-5-8(10)6-4-7/h3-6,11H,1-2H3

InChI Key

CWORPTCGUKZFAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Cl)OO

Origin of Product

United States

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